3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol, also known as CERC-501, is a novel drug compound that is being researched for its potential therapeutic applications. CERC-501 belongs to the class of drugs known as kappa opioid receptor antagonists, which have been shown to have potential therapeutic benefits for a variety of conditions.
Mechanism of Action
3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol works by blocking the kappa opioid receptor, which is involved in the regulation of mood and anxiety. By blocking this receptor, this compound may help to reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Animal studies have shown that this compound can increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. This compound has also been shown to reduce the levels of a stress hormone called corticotropin-releasing factor (CRF), which is believed to be involved in the development of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol in lab experiments is that it has been shown to have a high degree of selectivity for the kappa opioid receptor, meaning that it does not interact with other receptors in the brain. However, one limitation of using this compound is that it has a relatively short half-life, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol. One area of research could focus on the use of this compound as a treatment for other conditions, such as substance abuse disorders or chronic pain. Another area of research could investigate the potential long-term effects of this compound on the brain and body. Additionally, researchers could investigate the effects of combining this compound with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol involves several steps, including the reaction of 2,3-dihydrobenzofuran with trifluoromethyl ketone, followed by the reaction of the resulting intermediate with hydrazine. The final product is obtained through a series of purification steps.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol has been the subject of several scientific studies, which have investigated its potential therapeutic applications. One area of research has focused on the use of this compound as a treatment for depression and anxiety disorders. Animal studies have shown that this compound has antidepressant and anxiolytic effects, which may be due to its ability to block the kappa opioid receptor.
properties
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-5-(trifluoromethyl)-1,4-dihydropyrazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)11(18)6-9(16-17-11)7-1-2-10-8(5-7)3-4-19-10/h1-2,5,17-18H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYECUDPGGVBZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NNC(C3)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.